2-Methylcyclohexyl 2-methylpentanoate
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Overview
Description
2-Methylcyclohexyl 2-methylpentanoate is an organic compound with the molecular formula C13H24O2 It is a type of ester, which is a class of compounds commonly used in various chemical applications due to their unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcyclohexyl 2-methylpentanoate typically involves the esterification reaction between 2-methylcyclohexanol and 2-methylpentanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-Methylcyclohexyl 2-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Methylcyclohexyl 2-methylpentanoic acid.
Reduction: 2-Methylcyclohexanol and 2-methylpentanol.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
2-Methylcyclohexyl 2-methylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of 2-Methylcyclohexyl 2-methylpentanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methylpentanoate: Similar ester structure but with a different alcohol component.
Ethyl 2-methylpentanoate: Another ester with a different alcohol component.
2-Methylcyclohexanol: The alcohol component used in the synthesis of 2-Methylcyclohexyl 2-methylpentanoate.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its combination of a cyclohexyl ring and a branched pentanoate group makes it particularly interesting for various applications, especially in fields requiring specific molecular interactions and properties.
Properties
CAS No. |
5448-34-0 |
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Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
(2-methylcyclohexyl) 2-methylpentanoate |
InChI |
InChI=1S/C13H24O2/c1-4-7-11(3)13(14)15-12-9-6-5-8-10(12)2/h10-12H,4-9H2,1-3H3 |
InChI Key |
AFZVDXFCPUPESB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)OC1CCCCC1C |
Origin of Product |
United States |
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